(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine

Lipophilicity LogP Drug Design

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine (CAS 1804129-52-9) is a pentafluorinated primary benzylamine with molecular formula C8H6F5N and molecular weight 211.13 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 2- and 5-positions and a trifluoromethyl group at the 4-position, with a methylene-linked primary amine.

Molecular Formula C8H6F5N
Molecular Weight 211.13 g/mol
Cat. No. B13335155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC8H6F5N
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)C(F)(F)F)F)CN
InChIInChI=1S/C8H6F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2
InChIKeyQVRSFXPZNGMKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine (CAS 1804129-52-9): Procurement-Grade Fluorinated Benzylamine Building Block


(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine (CAS 1804129-52-9) is a pentafluorinated primary benzylamine with molecular formula C8H6F5N and molecular weight 211.13 g/mol . The compound features a benzene ring substituted with two fluorine atoms at the 2- and 5-positions and a trifluoromethyl group at the 4-position, with a methylene-linked primary amine . It is offered as a research-grade building block at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . The hydrochloride salt form (CAS 1803595-05-2, MW 247.59) is also commercially available at 95% purity .

Pentafluorinated benzylamine building block for fluorinated scaffold design
Free base form enables direct amine reactivity without neutralization
Research-grade with batch-specific QC documentation (NMR, HPLC, GC)

Why (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine Cannot Be Replaced by Generic Fluoro-Benzylamines


Fluorinated benzylamines are not interchangeable building blocks; the specific position and number of fluorine substituents dictate lipophilicity, amine basicity, and metabolic susceptibility of derived compounds . The 2,5-difluoro-4-trifluoromethyl substitution pattern on the target compound produces a measured LogP of 2.44, which differs substantially from the non-CF3 analog 2,5-difluorobenzylamine (LogP 2.12, Δ = +0.32) and from unsubstituted benzylamine (LogP ~1.09) . The 2,5-difluoro arrangement is electronically distinct from the 2,3-difluoro positional isomer (predicted pKa 7.92), which alters the amine's nucleophilicity and protonation state under reaction or physiological conditions . Replacing the benzylamine core with the corresponding aniline (CAS 114973-22-7) introduces a fundamentally different electronic character, as anilines are 4–5 orders of magnitude less basic than benzylamines . These quantifiable differences in physicochemical properties propagate into divergent reactivity, ADME profiles, and target binding in downstream applications.

Fluorination pattern The 2,5-difluoro-4-CF3 motif produces a distinct lipophilicity and metabolic profile; generic fluoro-benzylamines may not replicate target properties.
Core type Benzylamine vs aniline core changes basicity by orders of magnitude; the corresponding aniline analog is unreactive in nucleophilic coupling.
Regioisomer 2,5- vs 2,3-difluoro arrangement alters electronic and steric environment; isomers are not interchangeable in structure-activity relationships.

Quantitative Differentiation Evidence for (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine vs Closest Analogs


Lipophilicity Gain of +0.32 LogP Units Versus the Non-Trifluoromethyl Analog 2,5-Difluorobenzylamine

The target compound exhibits a measured LogP of 2.4423 , which is 0.3185 LogP units higher than the 2,5-difluorobenzylamine comparator (LogP 2.1238) lacking the 4-CF3 group . This difference corresponds to an approximately 2.1-fold increase in octanol-water partition coefficient, reflecting the lipophilic contribution of the trifluoromethyl substituent. The unsubstituted benzylamine comparator has a LogP of approximately 1.09 , underscoring the cumulative lipophilicity increase of +1.35 LogP units conferred by the combined 2,5-difluoro-4-CF3 substitution pattern.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.32 vs 2,5-difluorobenzylamine; +1.35 vs unsubstituted benzylamine
Supports lipophilicity-driven selection for membrane partitioning
Predicted/measured LogP from vendor datasheets and chemical databases
Lipophilicity LogP Drug Design Fluorine Chemistry

Basicity: Benzylamine Core Retains Higher pKa Versus the Corresponding Aniline Analog

The target compound is a benzylamine, in which the primary amine is separated from the aromatic ring by a methylene (-CH2-) spacer. This insulating spacer preserves the amine's intrinsic basicity, with the positional isomer (2,3-difluoro-4-trifluoromethyl) exhibiting a predicted pKa of 7.92 ± 0.10 . By contrast, the corresponding aniline analog 2,5-difluoro-4-(trifluoromethyl)aniline (CAS 114973-22-7) has the amine directly conjugated to the electron-deficient aromatic ring, resulting in a dramatically lower predicted pKa of approximately 0.35 . The >7 log unit difference in basicity means the benzylamine remains largely unprotonated at physiological pH (7.4) while the aniline is fully protonated, leading to fundamentally different solubility, permeability, and reactivity profiles.

Amine Basicity (pKa)
Class-level inference
ΔpKa ≈ +7.55; benzylamine >7 orders more basic than aniline analog
Enables nucleophilic coupling under mild conditions; aniline unreactive
Predicted pKa values; potentiometric titration data support class trend
Amine Basicity pKa Nucleophilicity Salt Formation

Positional Isomer Differentiation: 2,5-Difluoro vs 2,3-Difluoro Substitution Pattern Alters Electronic and Steric Profile

The target compound positions fluorine atoms at the 2- and 5-positions of the benzylamine ring, creating a symmetrical electronic pull relative to the aminomethyl group. The 2,3-difluoro positional isomer (CAS 581813-21-0) places fluorines at adjacent positions, generating a different dipole moment and steric environment around the reactive aminomethyl moiety . The isomer has a predicted pKa of 7.92 ± 0.10 and predicted boiling point of 190.7 ± 35.0 °C with density 1.394 ± 0.06 g/cm³ . The 2,5-isomer is expected to have a subtly different pKa due to the changed through-space and through-bond electronic effects of the fluorine atoms, which are now in a para-like relationship to each other rather than ortho. In a related bioactive scaffold, the 2,5-difluoro-4-trifluoromethylphenyl motif appears in an N-aryl urea screening compound (Hit2Lead SC-84457485, LogP 2.24) , while the 3,5-difluoro regioisomer appears in a Plasmodium falciparum DHODH inhibitor with IC50 of 190 nM (BindingDB BDBM50345442) [1], illustrating that regional fluorination patterns produce distinct biological outcomes.

Regioisomeric Differentiation
Cross-study comparable
Different dipole and steric environment; identical molecular weight (211.13)
Regioisomer choice influences downstream target binding; cannot be reversed
Related scaffolds show distinct biological outcomes (e.g., DHODH inhibition)
Positional Isomerism Fluorine Effect SAR Medicinal Chemistry

Free Base Purity Advantage: 98% Batch-Certified vs 95% for Hydrochloride Salt and Methanol Analog

The target compound is supplied as the free base at 98% purity with batch-specific analytical certification including NMR, HPLC, and GC data . This compares favorably to the hydrochloride salt form (CAS 1803595-05-2), which is offered at 95% purity , and to the structurally related (2,5-difluoro-4-(trifluoromethyl)phenyl)methanol (CAS not specified), which is available from Sigma-Aldrich at 95% purity . The 3-percentage-point purity differential (98% vs 95%) translates to a 60% reduction in maximum total impurity burden (2% vs 5%), critical for applications where trace impurities can confound biological assay interpretation.

Purity Grade
Cross-study comparable
98% (free base) vs 95% (HCl salt and methanol analog)
Higher purity with QC supports assay reproducibility and synthetic consistency
Vendor-specified purity; batch QC documentation provided
Purity Quality Control Procurement Batch Consistency

Free Base vs Hydrochloride Salt: Form Selection for Synthetic Compatibility

The target compound is available both as the free base (CAS 1804129-52-9, MW 211.13) and as the hydrochloride salt (CAS 1803595-05-2, MW 247.59, a 17.3% mass increase) . The free base provides direct nucleophilic amine reactivity for amide coupling, reductive amination, and urea formation without requiring a neutralization step, which can simplify synthetic workflows and avoid salt metathesis complications. The hydrochloride salt offers enhanced solid-state stability and aqueous solubility. The molecular weight difference (211.13 vs 247.59) means that 1.0 g of free base yields 1.17 g of hydrochloride salt upon protonation—a stoichiometric consideration for scale-up calculations.

Salt Form & Reactivity
Supporting evidence
Free base (MW 211.13) vs HCl salt (MW 247.59); direct amine coupling without neutralization
Free base streamlines synthetic workflows; salt form requires neutralization step
Mass ratio salt/free base = 1.173; stoichiometric consideration for scale-up
Salt Form Free Base Solubility Synthetic Utility

Recommended Application Scenarios for (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Lead Compounds Requiring Elevated LogP

The target compound's LogP of 2.44 makes it a preferred benzylamine building block for medicinal chemistry programs targeting CNS receptors, where moderate-to-high lipophilicity (LogP 2–4) is typically required for blood-brain barrier penetration. Its +0.32 LogP advantage over the non-CF3 analog 2,5-difluorobenzylamine translates to approximately 2-fold greater membrane partitioning, which can be decisive for achieving target CNS exposure in lead optimization. The free base form enables direct amide coupling without salt neutralization, accelerating SAR exploration.

Agrochemical Discovery: Fluorinated Benzylamine Scaffold for Metabolic Stability

The combination of two ring fluorines and a 4-CF3 group provides a highly oxidatively resistant benzylamine core suitable for agrochemical lead generation. The 2,5-difluoro pattern blocks potential sites of CYP-mediated aromatic hydroxylation, while the trifluoromethyl group further reduces electron density on the ring . The benzylamine -CH2NH2 handle allows modular derivatization into amides, sulfonamides, and ureas—three privileged motifs in fungicide and herbicide design. The 98% purity with QC documentation supports robust structure-activity relationship studies where impurity-driven false positives must be minimized.

Chemical Biology: Synthesis of Fluorinated Probes and PROTAC Building Blocks

The benzylamine functionality of the target compound provides a versatile synthetic handle for bioconjugation and PROTAC (proteolysis-targeting chimera) linker attachment. As demonstrated by the Hit2Lead screening compound N-[2,5-difluoro-4-(trifluoromethyl)phenyl]-N'-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]urea , the 2,5-difluoro-4-trifluoromethylphenyl motif can be elaborated into screening libraries. The free base form eliminates the need for basic workup prior to coupling, preserving acid-sensitive functionality elsewhere in the molecule.

Process Chemistry: Free Base Procurement for Direct Multi-Step Synthesis Without Salt Interconversion

When scaling from milligram to gram quantities, the availability of the free base at 98% purity streamlines synthetic routes by avoiding an additional neutralization step required when starting from the hydrochloride salt. The 3-percentage-point purity advantage over the 95% hydrochloride salt form reduces cumulative impurity carry-through in multi-step sequences, while the batch-specific NMR, HPLC, and GC certification provides the traceable quality documentation expected for patent exemplification and tech transfer to CRO partners.

Application
Selection Property
Validation Focus
CNS-penetrant lead synthesis
Pentafluorinated benzylamine with reported elevated lipophilicity
Membrane permeability and target engagement in CNS models
Agrochemical lead generation
2,5-Difluoro-4-CF3 substitution pattern for metabolic stability
CYP-mediated oxidation resistance and amide/urea derivatization
Chemical biology probe / PROTAC synthesis
Benzylamine handle for direct bioconjugation
Coupling efficiency without salt interconversion
Multi-step synthesis scale-up
Free base with batch-certified QC
Streamlined route and impurity control in tech transfer
Quote Request

Request a Quote for (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.